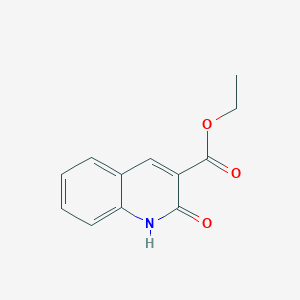

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

説明

IUPAC and common naming conventions

The International Union of Pure and Applied Chemistry designation for this compound is ethyl 2-oxo-1,2-dihydro-3-quinolinecarboxylate, which systematically describes the structural features according to established nomenclature rules. This systematic name clearly identifies the ethyl ester functionality attached to the carboxylic acid group at the 3-position of the quinoline ring, while the 2-oxo designation indicates the presence of a carbonyl group at the 2-position of the dihydroquinoline system. Alternative IUPAC-compliant names include ethyl 2-oxo-1H-quinoline-3-carboxylate, which emphasizes the tautomeric nature of the compound and the potential for hydrogen migration within the ring system.

The compound is known by numerous common and systematic names that reflect different aspects of its chemical structure and historical development. Among the most frequently encountered alternative designations are 2-Oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester and 3-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester, both of which emphasize the carboxylic acid derivative nature of the molecule. Additional synonyms include ethyl 2-hydroxyquinoline-3-carboxylate, which reflects the tautomeric equilibrium between the keto and enol forms of the compound. The systematic Chemical Abstracts Service name follows the pattern established for quinoline derivatives, providing unambiguous identification through its registry number 85870-47-9.

Table 1: Nomenclature and Identification Data for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2-oxo-1,2-dihydro-3-quinolinecarboxylate |

| Chemical Abstracts Service Number | 85870-47-9 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| MDL Number | MFCD00572653 |

| InChI Key | POZIHPKRJFLANV-UHFFFAOYSA-N |

Structural classification within quinoline derivatives

This compound belongs to the structural class of 2-oxo-1,2-dihydroquinoline derivatives, which represent a significant subset of quinoline-based compounds characterized by the presence of a carbonyl group at the 2-position of the quinoline ring system. This structural feature distinguishes it from other quinoline derivatives and places it within the broader category of quinolin-2-one compounds, which exhibit distinct chemical and physical properties compared to their fully aromatic quinoline counterparts. The dihydroquinoline classification indicates that the compound contains a partially saturated ring system, specifically at the 1,2-positions, which significantly influences its chemical reactivity and biological activity profiles.

Within the quinoline carboxylate family, this compound is specifically classified as a 3-carboxylate derivative, indicating that the carboxylic acid functionality is attached to the 3-position of the quinoline ring. This positional specificity is crucial for understanding the compound's chemical behavior, as the 3-position represents a site of enhanced reactivity due to its proximity to the nitrogen atom in the quinoline ring system. The ethyl ester functionality further classifies the compound as an alkyl carboxylate, distinguishing it from other carboxylic acid derivatives such as the free acid or methyl ester variants that may exist within this chemical family.

The structural relationship between this compound and related compounds within the quinoline family demonstrates the systematic variation possible within this chemical class. Related compounds include ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, which differs by the presence of a hydroxyl group at the 4-position, and 2-oxo-1,2-dihydroquinoline-6-carboxylic acid, which features the carboxylic acid functionality at the 6-position rather than the 3-position. These structural relationships illustrate the systematic approach to quinoline derivative classification based on substitution patterns and functional group positions.

Table 2: Structural Classification of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Chemical Class | Heterocyclic Compounds | Quinoline Derivatives |

| Structural Subclass | Dihydroquinoline Derivatives | 2-Oxo-1,2-dihydroquinoline |

| Functional Group Class | Carboxylate Esters | Ethyl Carboxylate |

| Position-Specific Class | 3-Substituted Quinolines | 3-Carboxylate Quinoline |

| Ring System | Bicyclic Aromatic | Benzopyridine Framework |

Historical context in quinoline chemistry

The development of this compound must be understood within the broader historical context of quinoline chemistry, which traces its origins to the early 19th century when quinoline was first isolated from coal tar by German chemist Friedlieb Ferdinand Runge in 1834. This foundational discovery established quinoline as one of the earliest recognized heterocyclic aromatic compounds and set the stage for the systematic exploration of quinoline derivatives that would follow in subsequent decades. The structural elucidation of quinoline itself was completed in 1908, and its total synthesis was achieved by Woodward and Doering in 1945, providing the theoretical foundation for understanding the chemical behavior of quinoline-based compounds.

The historical development of quinoline carboxylate derivatives, including compounds such as this compound, emerged from the systematic exploration of quinoline substitution patterns that began in the late 19th and early 20th centuries. The recognition that quinoline could serve as a scaffold for the development of biologically active compounds, particularly antimalarial agents derived from natural quinine alkaloids, drove much of the early synthetic work in this area. The development of synthetic methodologies for quinoline derivatives, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis, provided the chemical tools necessary for preparing complex quinoline-based molecules with specific substitution patterns.

The specific historical context for 2-oxo-1,2-dihydroquinoline derivatives relates to the recognition that modification of the quinoline ring system through the introduction of carbonyl groups and partial saturation could significantly alter the chemical and biological properties of these compounds. This understanding emerged from systematic structure-activity relationship studies conducted throughout the 20th century, which demonstrated that quinolin-2-one derivatives exhibited distinct properties compared to their fully aromatic quinoline counterparts. The development of efficient synthetic routes to quinoline carboxylates, including the compound under discussion, represents a continuation of this historical trajectory toward the systematic exploration of quinoline chemical space.

The evolution of quinoline chemistry has been closely intertwined with pharmaceutical development, particularly in the areas of antimalarial and antibacterial agents. While this compound itself may not have direct pharmaceutical applications, its structural framework represents part of the broader quinoline chemical landscape that has produced numerous therapeutically important compounds. The historical progression from simple quinoline derivatives to complex, functionally substituted molecules like this compound illustrates the continuous expansion of chemical knowledge and synthetic capability within this important class of heterocyclic compounds.

Table 3: Historical Milestones in Quinoline Chemistry Relevant to Carboxylate Derivatives

| Year | Milestone | Significance |

|---|---|---|

| 1834 | Quinoline isolation by Runge | Foundation of quinoline chemistry |

| 1880 | Skraup synthesis development | First systematic quinoline synthesis |

| 1908 | Quinoline structure determination | Complete structural understanding |

| 1940s | Synthetic quinoline pharmaceuticals | Expanded therapeutic applications |

| 1945 | Quinoline total synthesis | Theoretical foundation established |

| 1960s-1970s | Systematic derivative synthesis | Development of carboxylate variants |

特性

IUPAC Name |

ethyl 2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZIHPKRJFLANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343353 | |

| Record name | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85870-47-9 | |

| Record name | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclocondensation Approach

One of the primary synthetic routes to Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate involves cyclocondensation reactions starting from appropriate substituted anilines and β-ketoesters or related precursors.

General Reaction:

An ortho-substituted aniline derivative reacts with an ethyl acetoacetate or similar β-ketoester under acidic or basic conditions to form the quinoline ring system via intramolecular cyclization and subsequent oxidation to the 2-oxo form.Typical Conditions:

Heating under reflux in solvents such as ethanol or acetic acid, sometimes with catalysts or dehydrating agents to promote ring closure.Research Findings:

Filali et al. (2020) reported the synthesis of novel 2-oxo-1,2-dihydroquinoline derivatives via cyclocondensation, nucleophilic substitution, and alkylation reactions, highlighting the versatility of this approach for quinoline derivatives.

Multicomponent Condensation via Ugi-Type Reaction

A more recent and innovative method involves the use of multicomponent reactions (MCRs), particularly Ugi-type condensations, which allow the assembly of complex quinoline derivatives in a single step.

Mechanism:

The process involves 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate acting as a heterocyclic enol and Michael acceptor, reacting with aldehyde derivatives, amines, and isocyanides. This leads to the formation of heterocyclic enamines with quinolin-2(1H)-one scaffolds.Advantages:

This method is efficient, rapid, and allows structural diversity, which is beneficial for drug discovery and development.Reference:

A 2023 study described this strategy as an outstanding approach for preparing biologically relevant quinoline derivatives.

Palladium-Catalyzed Coupling and Subsequent Cyclization

Another synthetic route involves palladium-catalyzed coupling reactions followed by cyclization to form the quinoline core.

Example:

Starting from 3-chloro-N-methyl-2-nitroaniline, a palladium-catalyzed reaction with ethyl acrylate under microwave irradiation leads to intermediates that can be cyclized to yield this compound derivatives.Conditions:

Microwave irradiation at elevated temperatures (e.g., 160 °C) with palladium catalysts and bases such as DIPEA.Research Data:

This method was used to synthesize 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives with potent biological activity, demonstrating the utility of this approach.

Esterification and Hydrolysis Steps

In some synthetic sequences, the quinoline-3-carboxylic acid derivatives are first prepared and then esterified to the ethyl ester.

Process:

The carboxylic acid form of 2-oxo-1,2-dihydroquinoline-3-carboxylate is reacted with ethanol under acidic or catalytic conditions to form the ethyl ester.Hydrolysis:

Conversely, the ester can be hydrolyzed back to the acid under basic conditions, allowing for functional group manipulation.Example:

Ethyl 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate was prepared by stirring the acid derivative in ethanol at 75 °C for 8 hours, followed by isolation of the ester product.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The cyclocondensation method remains a reliable classical route but may require longer reaction times and harsher conditions compared to modern methods.

The Ugi-type multicomponent reaction offers a novel synthetic pathway that can incorporate various substituents, enhancing the structural diversity of quinoline derivatives. This method leverages the reactivity of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a Michael acceptor, enabling efficient heterocyclic enamine formation.

Palladium-catalyzed coupling reactions under microwave irradiation significantly reduce reaction times and improve yields. This method is particularly useful for synthesizing substituted quinoline derivatives with potential biological activities, such as DNA gyrase inhibitors.

Esterification and hydrolysis steps provide flexibility in modifying the carboxylate functional group, facilitating further derivatization or purification of the target compound.

化学反応の分析

Hydrolysis to Carboxylic Acid Derivatives

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes hydrolysis under basic conditions to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4 ). This reaction is typically performed using thiourea and anhydrous potassium carbonate in ethanol under reflux for 4 hours, achieving a 63% yield . The product is critical for further functionalization, such as amidation or esterification.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | Thiourea, K₂CO₃, ethanol, reflux (4 h) | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | 63% |

Key Data :

-

IR (KBr) : 3368 cm⁻¹ (NH), 3481–3175 cm⁻¹ (OH), 1716 cm⁻¹ (C=O) .

-

¹H-NMR (DMSO-d₆) : δ 12.26 (s, 1H, OH), 8.98 (s, 1H, aromatic), 7.30–7.22 (m, 2H) .

Condensation with Ethyl Cyanoacrylates

The carboxylic acid derivative (4 ) reacts with ethyl 3-substituted 2-cyanoacrylates (6a–d ) in the presence of triethylamine and dimethylformamide (DMF) to form 1-[2-cyano-2-(ethoxycarbonyl)-1-arylvinyl]-2-oxoquinoline-3-carboxylic acids (7a–d ) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic addition | Triethylamine, DMF, reflux (4 h) | 1-[2-Cyano-2-(ethoxycarbonyl)vinyl] derivatives | 71% |

Key Data :

Cyclization with Hydrazine Hydrate

Cyclization of intermediates (7a–d ) with hydrazine hydrate in ethanol produces 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxoquinoline-3-carboxylates (8a–d ). These derivatives exhibit potential biological activity .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, reflux (2 h) | Pyrazolidin-4-ylidene derivatives | 61% |

Key Data :

Chlorination Reactions

Treatment with phosphoryl chloride (POCl₃) and benzyltriethylammonium chloride in acetonitrile results in chlorination at the 2- and 4-positions, yielding ethyl 2,4-dichloroquinoline-3-carboxylate (70%) and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (30%) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Electrophilic substitution | POCl₃, acetonitrile, reflux (1 h) | Dichlorinated quinoline derivatives | 70% |

Key Data :

Multicomponent Ugi-Type Reactions

The compound participates in Smiles rearrangement-driven Ugi reactions with aldehydes, amines, and isocyanides to form heterocyclic enamines . This method enables rapid access to peptidomimetics and bioactive quinolin-2(1H)-one hybrids.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ugi four-component reaction | Aldehydes, amines, isocyanides, Smiles rearrangement | Quinolin-2(1H)-one enamines | N/A |

Key Data :

Amidation and Esterification

The ester group undergoes nucleophilic substitution with amines or alcohols. For example, reaction with hydroxyalkylamines in ethanol yields hydroxyalkylamides (4a,b ) with >90% efficiency .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | Hydrazine hydrate, ethanol, reflux (2 h) | 4-Hydroxy-2-oxoquinoline-3-carbohydrazide | 90% |

Key Data :

科学的研究の応用

Medicinal Chemistry

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is explored for its potential as:

- Antimicrobial Agents : Studies have shown that derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds derived from this structure have been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves oxidative stress pathways leading to cell cycle arrest and apoptosis induction.

The compound has been investigated for its effects on biological systems:

- Enzyme Inhibition : this compound has been shown to inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive functions.

Material Science

In materials science, derivatives of this compound are being studied for their properties in:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLED technology due to its ability to emit light when subjected to an electric current.

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a panel of bacteria. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus.

Case Study 2: Anticancer Effects

In vitro studies reported in Cancer Letters highlighted the cytotoxic effects of the compound on human colorectal adenocarcinoma cells. The IC50 values were found to be in the low micromolar range (around 5 µM), indicating strong potential for development as an anticancer therapeutic agent.

作用機序

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound has a hydroxyl group at the 4-position, which can influence its reactivity and biological activity.

2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives have an amide group at the 3-position, which can enhance their binding affinity to certain biological targets.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group at the 3-position and keto group at the 2-position make it a versatile intermediate for further chemical modifications .

類似化合物との比較

Substituent Variations at Position 4

- Alkylation studies show that 4-substituents (e.g., methyl, chloro, amino) dictate N- vs. O-alkylation preferences in reactions with ethyl iodide. For example, 4-methyl derivatives favor N-alkylation, while 4-chloro analogs yield O-alkylation products .

- Ethyl 7-Chloro-4-({[4-(Methylsulfanyl)Phenyl]Methyl}Amino)-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate (CAS 1215408-52-8): This derivative combines a chloro group at position 7 and a methylsulfanyl-aniline moiety at position 4.

Ester Group Modifications

- Methyl 2-Oxo-1,2-Dihydroquinoline-3-Carboxylate (CAS 73776-17-7): Replacing the ethyl ester with a methyl group reduces molecular weight (MW: 217.21 vs. 245.25 for the ethyl analog) and lipophilicity (LogP: ~1.7 vs. ~2.3), affecting metabolic stability and tissue penetration .

- Ethyl 4-Hydroxy-1-Oxo-1,2-Dihydro-3-Isoquinolinecarboxylate (CAS 14174-93-7): Structural isomerism shifts the ketone to position 1 (isoquinoline core), altering electronic properties. The pKa of the hydroxyl group (~9.37) suggests moderate acidity, comparable to quinoline derivatives .

Substituent Effects on Physicochemical Properties

Saturation and Conformational Flexibility

- Hexahydroquinoline Derivatives (e.g., CAS 139731-94-5): Saturation of the quinoline ring (positions 5–8) reduces aromaticity, increasing conformational flexibility. This may enhance bioavailability but reduce planarity-dependent DNA intercalation .

生物活性

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (EODQ) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

EODQ is characterized by its unique quinoline structure, which contributes to its biological activity. The chemical formula for EODQ is with a molecular weight of 221.22 g/mol. The compound features a carbonyl group and a carboxylate moiety, which are critical for its interaction with biological targets.

Antimicrobial Activity

EODQ has been evaluated for its antimicrobial properties. In a study assessing various 2-oxo-1,2-dihydroquinoline derivatives, EODQ exhibited notable activity against Escherichia coli DNA gyrase, with an IC50 value significantly lower than that of novobiocin, indicating strong inhibitory potential against bacterial growth .

Table 1: Antimicrobial Activity of EODQ Derivatives

| Compound | Target Organism | IC50 (μM) | Remarks |

|---|---|---|---|

| EODQ | E. coli Gyrase | 0.0017 | Superior to novobiocin |

| EODQ | S. aureus | 16 | Moderate activity |

| EODQ + PAβN | E. coli | ≤0.03 | Enhanced activity with efflux inhibitor |

The antibacterial mechanism involves the inhibition of the gyrase enzyme, which is crucial for DNA replication in bacteria. The presence of efflux pump inhibitors like phenylalanine–arginine β-naphthylamide (PAβN) significantly enhances the antibacterial efficacy of EODQ against resistant strains .

Antiviral Activity

Recent studies have explored the antiviral potential of EODQ derivatives against HIV-1. While initial findings indicated moderate antibacterial activity, the compounds exhibited limited integrase inhibitory effects at concentrations below 100 µM . This suggests that while EODQ may not be a potent antiviral agent, it holds promise as a scaffold for further modifications aimed at enhancing antiviral activity.

The biological activity of EODQ can be attributed to several mechanisms:

- Enzyme Inhibition : EODQ acts primarily as an inhibitor of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

- Cellular Interaction : The compound has shown some cytotoxic effects on human cancer cell lines such as HepG2, indicating potential anticancer properties .

- Kinase Profiling : In kinase assays, EODQ demonstrated low inhibition rates against various kinases, suggesting specificity that could minimize off-target effects in therapeutic applications .

Case Study: Synthesis and Evaluation

In a comprehensive study on the synthesis and evaluation of various dihydroquinoline derivatives, researchers synthesized EODQ and assessed its biological profile through various assays:

- Synthesis : The compound was synthesized via a multicomponent reaction involving anhydrous solvents under controlled conditions .

- Biological Evaluation : The synthesized derivatives were subjected to antimicrobial and cytotoxicity tests, revealing that modifications to the quinoline structure could enhance biological activity.

Table 2: Summary of Biological Evaluations

Q & A

Q. What are the common synthetic routes for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclocondensation of (2-aminoaryl)ketones with diethyl malonate. For example, Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate was synthesized by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and piperidine at 453 K, followed by extraction and silica-gel chromatography . Key factors:

- Catalyst : Piperidine accelerates cyclization.

- Temperature : Elevated temperatures (453 K) favor ring closure.

- Purification : Silica-gel chromatography with petroleum ether/ethyl acetate removes unreacted precursors.

Q. How is crystallographic characterization performed for this compound, and what parameters are critical for structural validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, the title compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, and β = 115.463°. Data collection uses MoKα radiation (λ = 0.71073 Å) on a Bruker SMART CCD diffractometer. Refinement in SHELXL97 ensures accuracy, with hydrogen atoms placed in calculated positions (riding model) or located via difference Fourier maps . Critical parameters :

- R-factor : <0.05 for high-quality data.

- Data-to-parameter ratio : >15:1 to avoid overfitting.

Q. What spectroscopic techniques are used to confirm the structure of derivatives, and how are spectral contradictions resolved?

- ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm).

- IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and NH groups (~3200 cm⁻¹).

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 327.75 for C₁₈H₁₄ClNO₃) .

Contradictions (e.g., unexpected splitting in NMR) are resolved by comparing experimental data with DFT-calculated spectra or repeating synthesis under controlled conditions.

Advanced Research Questions

Q. How do substituents at the 4- and 6-positions influence the compound’s reactivity and intermolecular interactions?

Substituents like chloro (Cl) or phenyl groups alter electronic and steric properties:

- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at C3, facilitating nucleophilic substitutions.

- Phenyl groups : Enhance π-π stacking in crystal lattices, as seen in the dimerization of Ethyl 6-chloro-4-phenyl derivatives via N–H⋯O hydrogen bonds (R₂²(8) motif) .

Methodological insight : Substituent effects are studied via SCXRD (torsional angles) and Hirshfeld surface analysis to quantify interaction strengths.

Q. What strategies are employed to resolve data contradictions in crystallographic refinement?

- Displacement parameters : Anisotropic refinement of non-H atoms reduces model bias.

- Hydrogen bonding : Free refinement of NH groups (if located in difference maps) improves accuracy.

- Validation tools : Programs like publCIF check for geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Q. How is the compound utilized in synthesizing bioactive derivatives, and what methodological optimizations are required?

The carboxylate moiety at C3 serves as a handle for functionalization:

- Example : Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxotetrahydropyrimidine-5-carboxylate was synthesized via NaH-mediated alkylation of the parent compound with 2-(bromomethyl)-1,3-difluorobenzene in DMF .

Optimizations : - Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature control : Slow addition at 273 K minimizes side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。